molecular formula C11H15Br B8741580 (4-Bromopentyl)benzene

(4-Bromopentyl)benzene

Cat. No.: B8741580
M. Wt: 227.14 g/mol
InChI Key: PCGYMVLAXCQBPQ-UHFFFAOYSA-N
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Description

(4-Bromopentyl)benzene is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

4-bromopentylbenzene

InChI

InChI=1S/C11H15Br/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

PCGYMVLAXCQBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To phosphorous pentabromide, prepared by addition of bromine (9.0 g.) in methylene chloride (10 ml.) to phosphorous tribromide (15.0 g.) in methylene chloride (15 ml.) at 0° C., is added 5-phenyl-2-pentanol (812 g.) in methylene chloride at 0° C. The mixture is stirred for 2.5 hours at 0° C. and is then allowed to warm to room temperature. Water (50 ml.) is added, the mixture stirred for one hour and the methylene chloride layer separated. The extraction is repeated and the combined extracts washed with water, saturated sodium bicarbonate solution, brine and then dried over magnesium sulfate. Concentration of the dried extracts gives 12.4 g. of title product as a light yellow oil.
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
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9 g
Type
reactant
Reaction Step One
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15 g
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reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
812 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To phosphorus pentabromide, prepared by addition of bromine (9.0 g.) in methylene chloride (10 ml.) to phosphorous tribromide (15.0 g.) in methylene chloride (15 ml.) at 0° C., is added 5-phenyl-2-pentanol (8.2 g.) in metnhylene chloride at 0° C. The mixture is stirred for 2.5 hours at 0° C. and is then allowed to warm to room temperature. Water (50 ml.) is added, the mixture stirred for 1 hour and the methylene chloride layer separated. The extraction is repeated and the combined extracts washed with water, saturated sodium bicarbonate solution, brine and then dried over magnesium sulfate. Concentration of the dried extracts gives 12.4 g. of title product as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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50 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a phosphorus pentabromide, prepared by addition of bromine (9.0 g.) in methylene chloride (10 ml.) to phosphorous tribromide (15.0 g.) in methylene chloride (15 ml.) at 0° C., is added 5-phenyl-2-pentanol (8.2 g.) in methylene chloride at 0° C. The mixture is stirred for 2.5 hours at 0° C. and is then allowed to warm to room temperature. Water (50 ml.) is added, the mixture stirred for one hour and the methylene chloride layer separated. The extraction is repeated and the combined extracts washed with water, saturated sodium bicarbonate solution, brine and then dried over magnesium sulfate. Concentration of the dried extracts gives 12.4 g. of title product as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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9 g
Type
reactant
Reaction Step One
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15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
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Reaction Step Three

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